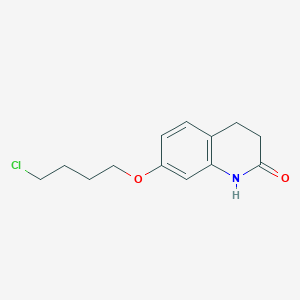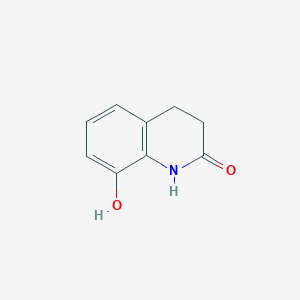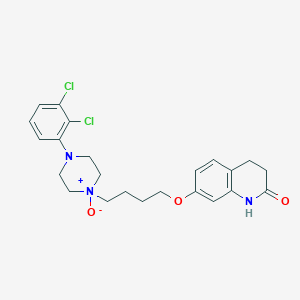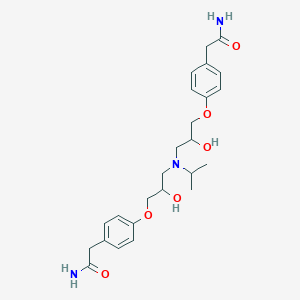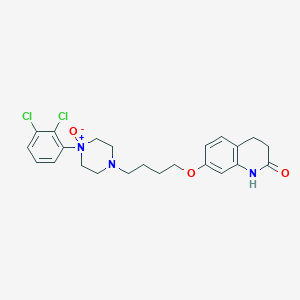
アトルバスタチンアセトニドtert-ブチルエステル
概要
説明
アトルバスタチンアセトニドtert-ブチルエステルは、アトルバスタチン塩の調製に使用される医薬品中間体です。アトルバスタチンは、経口投与可能なHMG-CoAレダクターゼ阻害剤であり、血液脂質を効果的に低下させます。 この化合物は、コレステロール値を低下させ、心臓血管疾患のリスクを軽減するために広く処方されているアトルバスタチンの合成において重要な役割を果たします .
科学的研究の応用
Atorvastatin acetonide tert-butyl ester is primarily used in the pharmaceutical industry as an intermediate in the synthesis of atorvastatin salts. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and cholesterol biosynthesis.
Medicine: Integral in the production of atorvastatin, a drug used to lower cholesterol levels and reduce cardiovascular risk.
Industry: Employed in large-scale production processes for atorvastatin
作用機序
アトルバスタチンアセトニドtert-ブチルエステルは、HMG-CoAレダクターゼ酵素を阻害することによって効果を発揮します。この酵素は、HMG-CoAからメバロン酸への変換を触媒し、コレステロール生合成の重要なステップです。この阻害は、肝臓におけるコレステロール産生の減少につながり、最終的に血液脂質レベルを低下させます。 関与する分子標的と経路には、HMG-CoAレダクターゼ酵素とメバロン酸経路が含まれます .
生化学分析
Biochemical Properties
Atorvastatin Acetonide tert-Butyl Ester plays a significant role in biochemical reactions. It is involved in the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . The interaction between Atorvastatin Acetonide tert-Butyl Ester and this enzyme leads to a decrease in blood lipid levels .
Cellular Effects
Atorvastatin Acetonide tert-Butyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting HMG-CoA reductase, it reduces the synthesis of cholesterol, thereby affecting lipid metabolism within cells .
Molecular Mechanism
The molecular mechanism of action of Atorvastatin Acetonide tert-Butyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to and inhibits HMG-CoA reductase, leading to a decrease in cholesterol synthesis .
Metabolic Pathways
Atorvastatin Acetonide tert-Butyl Ester is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor to cholesterol .
準備方法
合成経路と反応条件
アトルバスタチンアセトニドtert-ブチルエステルの合成には、いくつかのステップが含まれます。一般的な方法の1つは、tert-ブチルイソプロピリデンニトリルの水素化によるtert-ブチルイソプロピリデンアミンへの変換、続いてアトルバスタチンのジケトンとの縮合によるアセトニドエステルの形成です。 ジオール保護アセトニドエステルは、次にアセトニドエステルをメタノールに溶解し、酸で処理することによって、ジオールエステルに脱保護されます .
工業生産方法
アトルバスタチンアセトニドtert-ブチルエステルの工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、段階的なケタールとtert-ブチルエステル基の加水分解、続いてAPIグレードのアトルバスタチンカルシウムを得るための改変された後処理プロトコルが含まれます .
化学反応の分析
反応の種類
アトルバスタチンアセトニドtert-ブチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループに置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、脱保護のための酸、還元のための水素、酸化のためのさまざまな酸化剤が含まれます。 条件は通常、目的の反応結果を確保するために、制御された温度と圧力を伴います .
生成される主な生成物
これらの反応から生成される主な生成物には、アトルバスタチン薬の製剤に使用されるアトルバスタチン塩が含まれます .
科学研究の用途
アトルバスタチンアセトニドtert-ブチルエステルは、主に医薬品業界で、アトルバスタチン塩の合成における中間体として使用されます。その用途は、次のような分野に広がっています。
化学: 複雑な有機分子の合成に使用されます。
生物学: 脂質代謝とコレステロール生合成における役割について研究されています。
医学: コレステロール値を低下させ、心臓血管リスクを軽減するために使用される薬物であるアトルバスタチンの生産に不可欠です。
類似化合物との比較
類似化合物
- アトルバスタチンラクトン
- アトルバスタチンtert-ブチルエステル
- アトルバスタチン不純物8
- アトルバスタチン不純物3
独自性
アトルバスタチンアセトニドtert-ブチルエステルは、アトルバスタチン塩の合成における中間体としての特定の役割のためにユニークです。 その化学構造と特性により、この目的のために特に適しており、他の類似化合物とは異なります .
特性
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
| Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the developed UHPLC method for analyzing Atorvastatin Acetonide tert-Butyl Ester compared to the previous HPLC method?
A1: The main advantage of the UHPLC method over the previous HPLC method is the significant reduction in analysis time. The UHPLC method utilizing a Zorbax SB C-18, 2.1 mm x 100mm, 1.8µ column with a specific mobile phase composition and flow rate was able to achieve an analysis time of 12 minutes [, ]. This is a substantial improvement compared to the 60 minutes required for the HPLC method using a Zorbax SB C-18, 4.6 mm x 250mm, 5µ column [, ]. Despite the shorter analysis time, the UHPLC method maintained or even improved the chromatographic separation of Atorvastatin Acetonide tert-Butyl Ester and its impurities.
Q2: Why is a validated analytical method important for analyzing Atorvastatin Acetonide tert-Butyl Ester, particularly in the pharmaceutical industry?
A2: A validated analytical method is crucial for analyzing Atorvastatin Acetonide tert-Butyl Ester, especially in the pharmaceutical industry, to ensure the quality and purity of the final drug product. The UHPLC method discussed in the research underwent validation procedures to determine its specificity, precision, accuracy, linearity, and robustness [, ]. These validation parameters confirm that the method is reliable and suitable for its intended purpose, which is essential for meeting Good Manufacturing Practices (GMP) and ensuring the production of safe and effective pharmaceuticals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)


![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
